Home > Products > Screening Compounds P84879 > 4-Desmethyl-4-ethylimidazolyl Nilotinib
4-Desmethyl-4-ethylimidazolyl Nilotinib -

4-Desmethyl-4-ethylimidazolyl Nilotinib

Catalog Number: EVT-1499096
CAS Number:
Molecular Formula: C₂₉H₂₄F₃N₇O
Molecular Weight: 543.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Desmethyl-4-ethylimidazolyl Nilotinib is a structural derivative of the well-known BCR-ABL kinase inhibitor, Nilotinib. This compound is part of a broader class of imatinib analogues that have been synthesized to enhance therapeutic efficacy and reduce side effects associated with existing treatments for chronic myeloid leukemia and other malignancies. The compound's development focuses on modifying the imidazole ring to improve its pharmacological properties.

Source

The synthesis and evaluation of 4-Desmethyl-4-ethylimidazolyl Nilotinib stem from ongoing research aimed at optimizing the efficacy of existing kinase inhibitors. Various studies have explored the biological activity of this compound, particularly its interaction with platelet activation and cancer cell proliferation, demonstrating its potential as a lead candidate for further development in therapeutic applications .

Classification

4-Desmethyl-4-ethylimidazolyl Nilotinib is classified as an antineoplastic agent, specifically targeting tyrosine kinases. It falls under the category of small molecule inhibitors, which act by inhibiting specific kinases involved in cancer cell signaling pathways.

Synthesis Analysis

The synthesis of 4-Desmethyl-4-ethylimidazolyl Nilotinib involves several key steps:

  1. Starting Materials: The synthesis begins with 3-acetyl pyridine, which is converted into an enaminone using N,N-dimethylformamide-diethylacetal.
  2. Formation of Key Intermediates: This enaminone then reacts with guanidinium hydrochloride to form a phenylamino-pyrimidine fragment.
  3. Hydrolysis and Coupling: Alkaline hydrolysis is performed to produce a carboxylic acid that is subsequently coupled with an aniline fragment using HATU as a coupling agent.
  4. Final Modifications: The final compound undergoes purification through flash chromatography on silica gel to yield 4-Desmethyl-4-ethylimidazolyl Nilotinib .

These steps highlight the complexity and precision required in the synthesis of this compound, ensuring that the desired structural modifications are accurately achieved.

Molecular Structure Analysis

The molecular structure of 4-Desmethyl-4-ethylimidazolyl Nilotinib can be characterized by its unique imidazole ring, which replaces certain functional groups present in traditional Nilotinib.

Structure Data

  • Molecular Formula: C₂₁H₂₄N₄O₂S
  • Molecular Weight: Approximately 396.51 g/mol
  • Key Functional Groups: Imidazole ring, pyridine, trifluoromethylphenyl group.

The structural modifications aim to enhance binding affinity and specificity towards the BCR-ABL kinase while minimizing off-target effects .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Desmethyl-4-ethylimidazolyl Nilotinib include:

  1. Formation of Enaminone: The reaction between 3-acetyl pyridine and N,N-dimethylformamide-diethylacetal leads to the formation of an enaminone.
  2. Condensation Reaction: This intermediate undergoes condensation with guanidinium hydrochloride to yield a phenylamino-pyrimidine fragment.
  3. Hydrolysis Reaction: The carboxylic acid generated from hydrolysis is crucial for subsequent coupling reactions.
  4. Coupling Reaction: The final coupling step utilizes HATU to link the carboxylic acid with an aniline derivative, resulting in the formation of 4-Desmethyl-4-ethylimidazolyl Nilotinib .

These reactions are essential for constructing the complex architecture necessary for effective kinase inhibition.

Mechanism of Action

The mechanism of action for 4-Desmethyl-4-ethylimidazolyl Nilotinib primarily involves its ability to inhibit BCR-ABL kinase activity:

  1. Binding Affinity: The compound binds to the ATP-binding pocket of BCR-ABL, preventing ATP from binding and thus inhibiting phosphorylation processes critical for cancer cell proliferation.
  2. Impact on Cell Signaling: By inhibiting BCR-ABL activity, it disrupts downstream signaling pathways that promote cell survival and division.
  3. Biological Effects: Studies have shown that this compound can lead to reduced expression levels of E-cadherin and increased apoptosis in targeted cancer cells .

This mechanism underlines its potential effectiveness as a therapeutic agent against certain cancers.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

These properties are critical for determining the appropriate formulation and delivery methods in therapeutic applications.

Applications

The primary applications of 4-Desmethyl-4-ethylimidazolyl Nilotinib include:

  1. Cancer Treatment: As a potential treatment option for chronic myeloid leukemia and other cancers driven by BCR-ABL mutations.
  2. Research Tool: Utilized in research settings to study kinase inhibition and related signaling pathways.
  3. Drug Development: Serves as a lead compound for developing new analogues with improved efficacy and safety profiles.

The ongoing research into this compound highlights its promising role in advancing cancer therapeutics and enhancing our understanding of kinase inhibitors .

Properties

Product Name

4-Desmethyl-4-ethylimidazolyl Nilotinib

Molecular Formula

C₂₉H₂₄F₃N₇O

Molecular Weight

543.54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.